

Application Note: Quantification of Apixaban in Human Plasma using LC-MS/MS

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Compound of Interest		
Compound Name:	Monbarbatain A	
Cat. No.:	B12305044	Get Quote

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Apixaban in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid 3-minute gradient elution. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method is validated over a linear range of 1.0 ng/mL to 500 ng/mL, demonstrating excellent accuracy, precision, and selectivity suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Apixaban is an oral, potent, and highly selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] It is widely prescribed for the prevention and treatment of venous thromboembolism and to reduce the risk of stroke in patients with nonvalvular atrial fibrillation. Given its therapeutic importance, a reliable method for quantifying apixaban concentrations in biological matrices like human plasma is essential for pharmacokinetic assessments and clinical monitoring.[3][4][5] LC-MS/MS offers superior sensitivity, selectivity, and robustness for this purpose compared to traditional coagulation assays.[4][5] This document provides a comprehensive protocol for the determination of apixaban in human plasma using a validated LC-MS/MS method.



Experimental Protocols Materials and Reagents

- Analytes: Apixaban reference standard, Apixaban-¹³CD₃ (Internal Standard, IS).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade).
- Water: Deionized water (18.2 MΩ·cm).
- Biological Matrix: Drug-free human plasma (K₂EDTA).
- Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, micropipettes, autosampler vials.

Stock and Working Solution Preparation

- Apixaban Stock Solution (1.0 mg/mL): Accurately weigh ~5 mg of apixaban standard, dissolve in 5 mL of methanol, and store at 2-8°C.[2]
- IS Stock Solution (1.0 mg/mL): Prepare Apixaban-¹³CD₃ in methanol at a concentration of 1.0 mg/mL.[2]
- Working Solutions: Prepare serial dilutions of the apixaban stock solution in a 50:50 (v/v)
 mixture of methanol and water to create calibration standards (CAL) and quality control (QC)
 samples.
- IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

The protein precipitation method is chosen for its simplicity, speed, and suitability for high-throughput analysis.[4][5]

- Thaw plasma samples (CAL, QC, and unknown) at room temperature.
- Into a 1.5 mL microcentrifuge tube, add 100 μL of plasma.

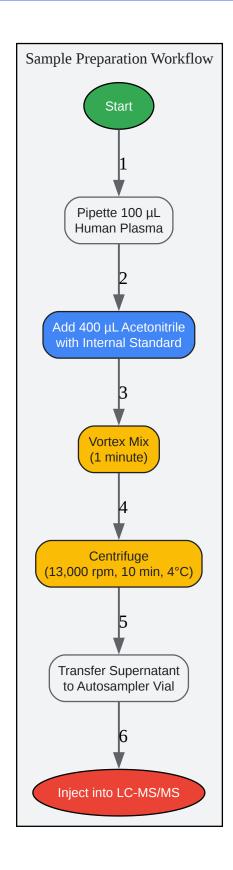






- Add 400 μL of the IS working solution (100 ng/mL Apixaban-¹³CD₃ in acetonitrile).
- Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]
- Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[4]
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.





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Caption: Workflow for plasma sample preparation using protein precipitation.



LC-MS/MS Instrumentation and Conditions

The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Parameter	Condition	
LC System	Shimadzu HPLC or Waters ACQUITY UPLC	
Column	Reversed-phase C18, e.g., ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)[6]	
Mobile Phase A	0.1% Formic Acid in Water[6]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile[6]	
Flow Rate	0.4 - 0.5 mL/min[6]	
Gradient	A time-based linear gradient (specifics may require optimization but typically starts high aqueous)	
Column Temperature	35 - 40°C[5][6]	
Injection Volume	5 - 10 μL[4]	
Total Run Time	~3.0 minutes[1][5]	
MS System	Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 3000, Waters Xevo TQ-XS)[1][6]	
Ionization Mode	Electrospray Ionization (ESI), Positive[4][6]	
Source Temperature	250°C[4]	
Capillary Voltage	4500 V[4]	
Detection Mode	Multiple Reaction Monitoring (MRM)[4]	

Data Acquisition and Quantification MRM Transitions



The following MRM transitions were monitored for the quantification of apixaban and its internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Notes
Apixaban	460.2 / 460.3	443.2	Quantifier ion[1][4][7]
Apixaban	460.2 / 460.3	199.0	Qualifier ion[5]
Apixaban-¹³CD₃	464.2	447.4	Corresponds to the stable isotope-labeled IS[1][7]

Calibration and Quantification

Calibration curves were constructed by plotting the peak area ratio of apixaban to the internal standard against the nominal concentration of the calibration standards. A linear regression model with a weighting factor of $1/x^2$ was used for quantification.

Results and Discussion

The developed method was validated according to established bioanalytical method validation quidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1.0 ng/mL to 500 ng/mL.

Parameter	Result
Calibration Range	1.0 ng/mL - 500.0 ng/mL[1][6]
Correlation Coefficient (r²)	> 0.99[1][7]
Lower Limit of Quantitation (LLOQ)	1.0 ng/mL[1][7]

Accuracy and Precision



The intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (% Bias)
LLOQ QC	1.0	< 7.0%	< 7.5%	Within ±10.8%
Low QC	3.0	< 5.0%	< 6.0%	Within ±5.0%
Medium QC	100.0	< 4.0%	< 5.0%	Within ±3.0%
High QC	400.0	< 3.5%	< 4.5%	Within ±2.0%
Data presented is representative based on published results.[1][7]				

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and free from significant interferences.

- Extraction Recovery: The recovery for both apixaban and the internal standard was consistently high, often greater than 90%.[1][7]
- Matrix Effect: No significant ion suppression or enhancement was observed at the retention times of apixaban and the IS, indicating the selectivity of the method.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of apixaban in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring applications.[1][4]



The validation data confirms that the method is accurate, precise, and robust for its intended purpose.

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